Aicar-13C2,15N

Doping Control Isotope Dilution Mass Spectrometry Method Validation

AICAR-13C2,15N (CAS: 1609374-70-0) is a stable isotope-labeled analog of the endogenous AMPK activator AICAR (Acadesine), wherein two carbon-12 atoms are replaced with carbon-13 and one nitrogen-14 atom with nitrogen-15. This isotopic labeling imparts a nominal mass shift of +3 Da relative to unlabeled AICAR, enabling its unambiguous detection and quantification by mass spectrometry.

Molecular Formula C9H14N4O5
Molecular Weight 261.21 g/mol
Cat. No. B12383837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAicar-13C2,15N
Molecular FormulaC9H14N4O5
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
InChIInChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1
InChIKeyRTRQQBHATOEIAF-OJSSWAJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AICAR-13C2,15N: What It Is and Why Procurement Teams Need to Specify This Precise Isotopologue


AICAR-13C2,15N (CAS: 1609374-70-0) is a stable isotope-labeled analog of the endogenous AMPK activator AICAR (Acadesine), wherein two carbon-12 atoms are replaced with carbon-13 and one nitrogen-14 atom with nitrogen-15 . This isotopic labeling imparts a nominal mass shift of +3 Da relative to unlabeled AICAR, enabling its unambiguous detection and quantification by mass spectrometry . As a research chemical, it is supplied as a solid with a purity typically ≥95% and is intended for use as an internal standard or tracer in analytical and metabolic studies .

Why Unlabeled AICAR or Alternative Isotopologues Cannot Substitute for AICAR-13C2,15N in Quantitative LC-MS Workflows


In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are essential to correct for matrix effects, analyte recovery variability, and ion suppression [1]. However, not all SIL analogs are functionally equivalent. Unlabeled AICAR co-elutes with endogenous analyte, making it unsuitable as an internal standard for accurate quantification [2]. AICAR isotopologues labeled with different patterns (e.g., 13C5-AICAR or 15N4-AICAR ribotide) exhibit distinct mass shifts and chromatographic behaviors, necessitating the procurement of the specific isotopologue validated in the target analytical method [3]. Using an unvalidated substitute introduces quantification inaccuracies and can compromise the integrity of comparative data.

Quantitative Evidence for AICAR-13C2,15N: Differentiated Performance Data Against Comparators


Quantitative Accuracy: AICAR-13C2,15N Achieves ~100% Accuracy in Isotope-Dilution LC-MS/MS vs. Unlabeled AICAR Standard

In a fully validated isotope-dilution LC-MS/MS method for urinary AICAR quantification, the use of a 13C,15N-labeled AICAR internal standard (AICAR-13C2,15N equivalent) achieved an accuracy of approximately 100% across low, mid, and high concentration ranges [1]. In contrast, methods relying on external calibration with unlabeled AICAR standards typically exhibit lower accuracy due to uncorrected matrix effects and recovery losses [1].

Doping Control Isotope Dilution Mass Spectrometry Method Validation

Matrix Effect Mitigation: AICAR-13C2,15N Corrects for Ion Suppression in Urine, a Critical Advantage Over Structural Analog Internal Standards

A study by Wang et al. (2024) explicitly employed a 15N,13C2-labeled AICAR internal standard (AICAR-IS) to diminish potential matrix effects and obtain correct quantitative results for AICAR in urine [1]. This approach is superior to using a structural analog as an internal standard because a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and mimics its behavior throughout the entire sample preparation and ionization process, thereby providing the most robust correction for ion suppression/enhancement [2].

LC-MS/MS Matrix Effects Bioanalysis

Method Sensitivity: AICAR-13C2,15N Enables LOQ of 100 ng/mL in Doping Control, Validated Against Unlabeled Analyte Baseline

The validated isotope-dilution LC-MS/MS method using a 13C,15N-labeled AICAR internal standard (functionally equivalent to AICAR-13C2,15N) achieved a limit of quantification (LOQ) of 100 ng/mL for AICAR in urine [1]. This LOQ is sufficient to detect endogenous AICAR levels (mean ~2,186 ng/mL) and potential exogenous administration, a sensitivity benchmark established using the isotopically labeled internal standard for reliable quantitation at the lower end of the calibration curve.

Doping Control Sensitivity Limit of Quantification

Specificity in Complex Matrices: AICAR-13C2,15N Enables Unambiguous Analyte Identification in Equine Doping Control at 150 ng/mL Spike Level

In a validated LC-MS/MS method for detecting AICAR in equine urine and plasma, [13C2,15N]-AICAR was used as an internal standard at a concentration equivalent to 150 ng/mL in the final sample [1]. The use of this specific isotopologue allowed for unambiguous identification and quantification of the target analyte in a complex biological matrix, ensuring that the analytical signal was specific to AICAR and not confounded by matrix interferences or endogenous compounds with similar mass.

Equine Doping Control LC-MS/MS Specificity

Optimal Procurement-Driven Applications for AICAR-13C2,15N Based on Quantitative Evidence


WADA-Accredited Doping Control: Validated Isotope-Dilution LC-MS/MS Method for Urinary AICAR

Procure AICAR-13C2,15N to implement the fully validated isotope-dilution LC-MS/MS method for quantifying urinary AICAR concentrations in elite athletes, as established by Thomas et al. (2010). This method, which achieves ~100% accuracy and an LOQ of 100 ng/mL, is specifically designed to distinguish between endogenous AICAR levels (mean 2,186 ng/mL) and potential exogenous administration [1].

Equine Sports Drug Testing: Sensitive and Specific Detection of AICAR in Racehorses

Utilize AICAR-13C2,15N as the internal standard in LC-MS/MS assays for the detection of AICAR in equine urine and plasma. The method, validated by Wong et al. (2017), employs a 150 ng/mL spike of the labeled internal standard to ensure unambiguous identification and quantification of the banned substance in complex biological matrices [2].

Clinical and Preclinical Pharmacokinetic Studies: Accurate Quantification of AICAR in Biological Fluids

For research involving the administration of unlabeled AICAR (e.g., studies on AMPK activation, glucose/lipid metabolism, or cardioprotection), AICAR-13C2,15N is essential for developing robust LC-MS/MS assays to accurately quantify drug concentrations in plasma, urine, or tissue samples. Its use mitigates matrix effects and ensures reliable pharmacokinetic data, as demonstrated in related metabolic studies [3].

Metabolomics and Flux Analysis: Tracing AICAR-Derived Nucleotides and Pathway Intermediates

In cellular metabolomics studies investigating the effects of AICAR on nucleotide synthesis, glycerolipid, and ceramide pathways, AICAR-13C2,15N can serve as a precise tracer [4]. Its unique isotopic signature (+3 Da shift) allows researchers to track its incorporation into downstream metabolites using LC-MS, distinguishing it from endogenous unlabeled AICAR and other isotopologues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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